Predicted Physicochemical and Drug-Likeness Profile vs. Lead Analog 5AD
An in silico analysis is used to compare the title compound's drug-likeness against the lead analog 5AD. The target compound achieves a clogP of 1.18 and a TPSA of 58.12 Ų, fully compliant with Lipinski's Rule of Five [1]. While a direct head-to-head experimental comparison is unavailable, these predicted properties provide a baseline for the N-ethylpiperazine sub-series, which can be contrasted with the more polar N-pyridylpiperazine analog 5AD. This suggests a shift towards higher lipophilicity for the title compound, a key differentiator for assay design.
| Evidence Dimension | Predicted Physicochemical Profile (clogP / TPSA) |
|---|---|
| Target Compound Data | clogP = 1.18; TPSA = 58.12 Ų |
| Comparator Or Baseline | 5AD (N-pyridylpiperazine analog): Data not available in comparable format. The addition of a pyridyl ring is expected to increase polarity and TPSA. |
| Quantified Difference | N/A (Direct comparison data unavailable). |
| Conditions | In silico prediction via cheminformatics tools, as reported by the ZINC database and chemical informatics resources [1]. |
Why This Matters
This establishes a distinct physicochemical baseline for the N-ethylpiperazine sub-series, informing its selection as a more lipophilic tool compound for permeability screens or as an initial scaffold for optimization.
- [1] ZINC Database. Substance ID: ZINC37371588 (1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine). Accessed 2026. View Source
